Lipophilicity (XLogP3-AA): A 63-86% Increase Over Unsubstituted Analogs
2-Methyl-1-(piperidin-4-yl)propan-1-ol exhibits an XLogP3-AA of 1.3, which is substantially higher than its unsubstituted analogs 1-(piperidin-4-yl)propan-1-ol (XLogP3-AA = 0.8) and 2-(piperidin-4-yl)propan-1-ol (XLogP3-AA = 0.7) [1][2][3]. This difference corresponds to a 63% and 86% relative increase in calculated lipophilicity, respectively.
| Evidence Dimension | XLogP3-AA (Computed Lipophilicity) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 1-(Piperidin-4-yl)propan-1-ol: 0.8; 2-(Piperidin-4-yl)propan-1-ol: 0.7 |
| Quantified Difference | +0.5 vs. 1-(piperidin-4-yl)propan-1-ol (+63%); +0.6 vs. 2-(piperidin-4-yl)propan-1-ol (+86%) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 and 2025.04.14) |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability, which is a critical parameter for central nervous system (CNS) drug candidates and influences compound partitioning in chromatographic purification.
- [1] PubChem. (2025). Compound Summary for CID 23283151: 2-Methyl-1-(piperidin-4-yl)propan-1-ol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 18918621: 1-(Piperidin-4-yl)propan-1-ol. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 22928829: 2-(Piperidin-4-yl)propan-1-ol. National Center for Biotechnology Information. View Source
